molecular formula C17H20N6O3S3 B11298941 2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide

2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B11298941
M. Wt: 452.6 g/mol
InChI Key: ZOWDDFUJEVJZGV-UHFFFAOYSA-N
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Description

2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE is a complex organic compound that features a triazole ring, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the triazole and thiazole intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The thiazole ring is often prepared via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group would yield sulfone derivatives, while reduction of nitro groups would produce amines.

Scientific Research Applications

2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The triazole and thiazole rings can interact with various receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-ISOPROPYL-5-METHYL-4-NITRO-PHENOL: Another compound with a nitro group and aromatic rings, but lacking the triazole and thiazole rings.

    (2-METHYL-5-NITRO-PHENYL)-METHANOL: Similar in having a nitro group and aromatic structure, but different functional groups.

Uniqueness

2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE is unique due to its combination of triazole, thiazole, and sulfonamide groups, which confer specific chemical reactivity and biological activity not found in simpler compounds.

Properties

Molecular Formula

C17H20N6O3S3

Molecular Weight

452.6 g/mol

IUPAC Name

2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C17H20N6O3S3/c1-12(15(24)19-16-18-9-10-27-16)28-17-21-20-14(22(17)2)11-23(29(3,25)26)13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3,(H,18,19,24)

InChI Key

ZOWDDFUJEVJZGV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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